molecular formula C12H26O3 B100552 1-[2-(2-Ethoxyethoxy)ethoxy]hexane CAS No. 15523-43-0

1-[2-(2-Ethoxyethoxy)ethoxy]hexane

Cat. No.: B100552
CAS No.: 15523-43-0
M. Wt: 218.33 g/mol
InChI Key: HQUNMWUTHYTUPO-UHFFFAOYSA-N
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Description

1-[2-(2-Ethoxyethoxy)ethoxy]hexane is a polyether derivative characterized by a hexane backbone substituted with a triethylene glycol monoethyl ether chain. These compounds are typically used as solvents, surfactants, or intermediates in organic synthesis due to their ether linkages, which confer hydrophilicity and flexibility .

Properties

CAS No.

15523-43-0

Molecular Formula

C12H26O3

Molecular Weight

218.33 g/mol

IUPAC Name

1-[2-(2-ethoxyethoxy)ethoxy]hexane

InChI

InChI=1S/C12H26O3/c1-3-5-6-7-8-14-11-12-15-10-9-13-4-2/h3-12H2,1-2H3

InChI Key

HQUNMWUTHYTUPO-UHFFFAOYSA-N

SMILES

CCCCCCOCCOCCOCC

Canonical SMILES

CCCCCCOCCOCCOCC

Other CAS No.

15523-43-0

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 1-[2-(2-Ethoxyethoxy)ethoxy]hexane analogs and related compounds:

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Refractive Index Key Features
1-(2,2-Dimethoxyethoxy)hexane C₁₀H₂₂O₃ 190.28 265.8 (est.) 0.9979 (est.) 1.4260 (est.) Methoxy termini; lower hydrophobicity
1-(2,2-Diethoxyethoxy)hexane C₁₂H₂₆O₃ 218.33 Not reported Not reported Not reported Ethoxy termini; higher MW than dimethoxy analog
1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane C₁₁H₂₃BrO₃ 283.20 Not reported Not reported Not reported Bromine substituent; potential reactivity
2-[2-(2-Ethoxyethoxy)ethoxy]ethanol C₈H₁₈O₄ 178.23 Not reported Not reported Not reported Terminal hydroxyl group; polar
PG6 (2,5,8,11,14,17-hexaoxaoctadecane) C₁₂H₂₆O₆ 278.33 Not reported Not reported Not reported Extended ethoxy-methoxy chain; high oxygen content

Key Observations :

  • Functional Group Impact: The brominated analog (C₁₁H₂₃BrO₃) introduces halogen-based reactivity, making it suitable for nucleophilic substitutions, unlike non-halogenated ethers .
  • Polarity: Terminal hydroxyl groups (e.g., in 2-[2-(2-ethoxyethoxy)ethoxy]ethanol) enhance polarity and water solubility compared to fully etherified derivatives .

Research Findings and Gaps

  • Thermal Stability : Ethoxy-substituted hexanes likely exhibit higher thermal stability than methoxy analogs, but experimental data are lacking.
  • Environmental Impact : Degradation pathways of polyether derivatives remain understudied, particularly for halogenated variants .
  • Toxicity Data: While hazards for simpler ethoxyethanol derivatives are well-documented, comprehensive studies on hexane-backbone ethers are needed .

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